N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide
Description
N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a tetrahydrocinnolin core, a piperidine ring, and an indole-2-carboxamide moiety. The indole-2-carboxamide group is a critical pharmacophore observed in cannabinoid receptor modulators and kinase inhibitors, suggesting possible applications in neurological or oncological research .
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(20-13-15-5-1-3-7-18(15)24-20)23-17-9-11-27(12-10-17)21-14-16-6-2-4-8-19(16)25-26-21/h1,3,5,7,13-14,17,24H,2,4,6,8-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTJHBIQJPIORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydrocinnolin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidinyl group: This step often involves nucleophilic substitution reactions.
Formation of the indole ring: This can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling of the indole ring with the piperidinyl-tetrahydrocinnolin intermediate: This step usually involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Preliminary studies indicate that the compound may exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Research has shown that this compound can interact with specific receptors in the brain, which may lead to therapeutic effects in neurological disorders. For instance:
- Receptor Modulation : The compound shows high affinity for dopamine D2 and serotonin 5-HT1A receptors, indicating its potential role in treating conditions such as schizophrenia and depression .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines like HeLa.
Case Studies and Research Findings
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Significant reduction in cell viability in cancer cell lines (e.g., HeLa) |
| Receptor binding assays | High affinity for dopamine D2 and serotonin 5-HT1A receptors |
| Animal models | Reduction in tumor size in xenograft models; improved behavioral outcomes in anxiety models |
Potential Therapeutic Applications
Given its biological activity profile, this compound holds promise for various therapeutic applications:
Neurological Disorders
The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders such as depression and anxiety disorders.
Cancer Treatment
The ability to inhibit tumor growth suggests that this compound could be developed into a novel anticancer therapy. Ongoing research aims to elucidate its mechanisms of action further and optimize its efficacy.
Mechanism of Action
The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Pharmacological Insights
Core Heterocycle Impact: The tetrahydrocinnolin core in the target compound distinguishes it from ORG27569 (indole-based) and RTI-371 (isoxazole-based). Saturation of the cinnolin ring may enhance metabolic stability compared to fully aromatic analogs like cinnoline or naphthalene derivatives . BK77141 shares the tetrahydrocinnolin-piperidine scaffold but replaces the indole-2-carboxamide with a pyridine-3-carboxamide and methylsulfanyl group, likely altering target selectivity .
Substituent Effects: The indole-2-carboxamide group in the target compound mirrors ORG27569, a potent CB1 modulator. PSNCBAM-1’s urea linkage and RTI-371’s azabicyclo[3.2.1]octane demonstrate divergent strategies for receptor interaction, emphasizing the versatility of carboxamide/heterocycle combinations .
The target compound’s indole-2-carboxamide may improve lipophilicity compared to BK77141’s pyridine ring .
Research Findings and Gaps
- CB1 Modulation: ORG27569 and PSNCBAM-1 exhibit nanomolar CB1 affinity, but the target compound’s activity remains unvalidated. Molecular docking studies suggest the tetrahydrocinnolin core may occupy a distinct allosteric site compared to indole-based analogs .
- Synthetic Accessibility: highlights the synthetic complexity of piperidin-4-yl-linked carboxamides, particularly in stereoselective modifications (e.g., hydroxylation of tetrahydronaphthalen derivatives).
- Commercial Availability : BK77141 is marketed as a research reagent but lacks disclosed biological data, limiting direct comparisons .
Biological Activity
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential through a detailed examination of relevant studies and findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cinnoline Core : The initial step involves synthesizing the 5,6,7,8-tetrahydrocinnoline structure through cyclization reactions.
- Piperidine Attachment : This is followed by the introduction of the piperidine moiety via nucleophilic substitution.
- Indole Carboxamide Formation : The final step involves coupling with indole derivatives to form the desired carboxamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Notably, it has been shown to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent Kinase 2), which are essential for cell proliferation and survival .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance:
- GI50 Values : In studies evaluating its potency against several cancer cell lines, derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM. These values indicate strong antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
Induction of Apoptosis
The compound has also been linked to the induction of apoptosis in cancer cells. Mechanistic studies revealed that it enhances the activity of apoptotic markers such as caspases 3, 8, and 9 while modulating levels of Bcl-2 and Bax proteins. This suggests a multi-targeted mechanism where the compound not only inhibits cell growth but also promotes programmed cell death .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Study on Anti-inflammatory Activity
A study investigated the anti-inflammatory potential of indole derivatives similar to this compound. It was found that certain derivatives effectively inhibited LPS-induced TNF-alpha and IL-6 production in RAW 264.7 macrophages. This highlights the compound's potential beyond anticancer applications into inflammatory disease models .
Therapeutic Applications
The compound is being explored for its therapeutic applications in treating various conditions including cancer and inflammatory diseases. Its ability to modulate multiple signaling pathways makes it a promising candidate for further development in drug formulation.
Q & A
Q. What are the common synthetic routes for synthesizing N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide?
The compound is typically synthesized via amide coupling between indole-2-carboxylic acid derivatives and substituted piperidine intermediates. For example, a general procedure involves activating the carboxylic acid (e.g., using HATU as a coupling agent) and reacting it with a piperidinyl amine under anhydrous conditions in polar aprotic solvents like DMF or DMSO. Purification is achieved via Combiflash chromatography with gradients of ethyl acetate/hexane . Yields can vary (e.g., 17–70%) depending on substituents and reaction optimization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization methods include:
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., aromatic indole protons at δ 7.7–7.4 ppm, piperidine methylene groups at δ 2.3–3.5 ppm) .
- Mass spectrometry (EI or ESI) : To confirm molecular ion peaks (e.g., m/z = 411.1 [M+] in ).
- Elemental analysis : To validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. Which solvents and coupling agents are effective for amide bond formation in this scaffold?
Polar aprotic solvents (DMF, DMSO) are preferred for solubility and reaction efficiency. Coupling agents like HATU or EDCI/HOBt are commonly used to activate carboxylic acids. Ethyl acetate/hexane gradients are effective for purification .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent, temperature) . Machine learning models trained on existing reaction data (e.g., yields, substituent effects) can further refine predictions .
Q. How should researchers address contradictions in reported reaction yields (e.g., 17% vs. 70%)?
Systematic variation of parameters is critical:
- Factorial design : Test variables like solvent polarity, temperature, and stoichiometry to identify dominant factors .
- Catalyst screening : Evaluate bases (e.g., TEA, DIPEA) or additives (e.g., molecular sieves) to improve efficiency.
- Byproduct analysis : Use LC-MS or TLC to detect side reactions (e.g., hydrolysis or dimerization) .
Q. What strategies enhance functional group compatibility in derivatives of this compound?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) during synthesis .
- Late-stage functionalization : Introduce photoactivatable moieties (e.g., nitro or fluorinated groups) post-core synthesis to avoid interference .
- Solvent tuning : Use less nucleophilic solvents (e.g., THF) for reactions involving sensitive intermediates .
Q. How can researchers design photoactivatable derivatives for biological targeting studies?
Incorporate photo-crosslinking groups (e.g., benzophenone or diazirines) into the indole or piperidine moieties. For example:
- Replace methyl groups with trifluoromethyl tags (see for similar modifications).
- Validate photoactivation efficiency via UV-Vis spectroscopy and biological activity assays pre/post irradiation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
